(Z)-4,5-Dimethylhex-2-ene
Description
Properties
CAS No. |
73548-71-7 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(Z)-4,5-dimethylhex-2-ene |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-8H,1-4H3/b6-5- |
InChI Key |
OAVNNZUEVHDCKP-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\C(C)C(C)C |
Canonical SMILES |
CC=CC(C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
Substituent Positions : The methyl groups in this compound are on adjacent carbons (C4 and C5), while in (Z)-4,4-Dimethylhex-2-ene, both methyl groups are on C2. This positional variance alters steric interactions and molecular symmetry .
Steric Effects : The proximity of methyl groups in this compound creates a more crowded environment around the double bond compared to the geminal (same carbon) substitution in (Z)-4,4-Dimethylhex-2-ene. This likely reduces rotational freedom and influences reactivity in electrophilic addition reactions.
Implications for Physical and Chemical Properties
While experimental data on physical properties (e.g., boiling/melting points) are absent in the provided sources, general trends can be inferred:
- Boiling Points : Compounds with branched structures (e.g., (Z)-4,4-Dimethylhex-2-ene) typically exhibit lower boiling points than linear isomers due to reduced surface area and weaker intermolecular forces. However, the Z configuration may slightly elevate boiling points compared to E isomers due to dipole-dipole interactions.
- However, this compound’s vicinal methyl groups may further stabilize transition states in certain cycloaddition reactions compared to the geminal substitution in (Z)-4,4-Dimethylhex-2-ene.
Spectroscopic Differentiation
- NMR Spectroscopy : The splitting patterns in ¹H NMR would differ due to the distinct environments of protons near methyl groups. For example, protons on C3 in this compound would experience coupling with both C4 and C5 methyl groups, whereas in (Z)-4,4-Dimethylhex-2-ene, coupling would primarily involve the C4 methyl groups.
- IR Spectroscopy : Both compounds would show similar C=C stretching frequencies (~1640–1680 cm⁻¹), but subtle shifts might arise from differences in electron density caused by substituent positioning.
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